![molecular formula [H3CC6H2(Cl)(OH)]2S<br>C14H12Cl2O2S B14169494 Chlorbisan CAS No. 4418-66-0](/img/structure/B14169494.png)
Chlorbisan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorbisan, also known by its IUPAC name 2,2′-Sulfanediylbis(5-chloro-3-methylphenol), is a halogenated organosulfide compound. It is recognized for its antimicrobial properties and is used primarily as a microbicide . The compound has a molecular formula of C14H12Cl2O2S and a molar mass of 315.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorbisan can be synthesized through the reaction of 5-chloro-3-methylphenol with sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the following steps:
Reaction of 5-chloro-3-methylphenol with sulfur dichloride: This step forms the intermediate compound.
Purification: The intermediate is then purified to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorbisan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
Chlorbisan has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition.
Medicine: The compound is explored for its potential use in developing antimicrobial agents and treatments.
Industry: this compound is used in industrial applications where its antimicrobial properties are beneficial, such as in the preservation of materials and products.
Mécanisme D'action
Chlorbisan exerts its effects primarily through its antimicrobial properties. The compound targets microbial cells, disrupting their cellular processes and leading to cell death. The exact molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that this compound interferes with the cell membrane and essential enzymes of the microbes.
Comparaison Avec Des Composés Similaires
Chlorbisan is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
2,2′-Thiobis(4-chloro-6-methylphenol): This compound shares a similar structure but differs in its specific chemical properties.
Phenol derivatives: Other phenol derivatives may have similar antimicrobial properties but differ in their chemical reactivity and applications.
This compound stands out due to its specific combination of halogenation and sulfur linkage, which contributes to its unique antimicrobial efficacy and chemical behavior.
Propriétés
Numéro CAS |
4418-66-0 |
|---|---|
Formule moléculaire |
[H3CC6H2(Cl)(OH)]2S C14H12Cl2O2S |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
5-chloro-2-(4-chloro-2-hydroxy-6-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C14H12Cl2O2S/c1-7-3-9(15)5-11(17)13(7)19-14-8(2)4-10(16)6-12(14)18/h3-6,17-18H,1-2H3 |
Clé InChI |
HQRDNJVKXWYKAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)Cl)O)O)Cl |
melting_point |
347 °F (EPA, 1998) |
Description physique |
Phenol, 2,2'-thiobis-4-chloro-6-methyl- is a solid. (EPA, 1998) Solid; [CAMEO] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

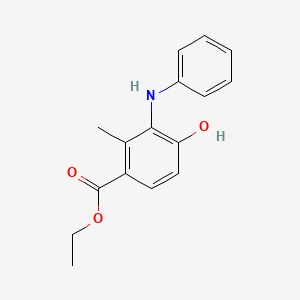
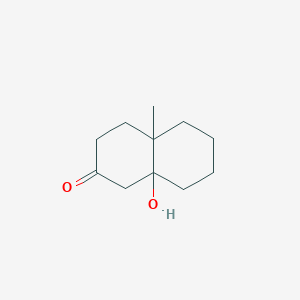
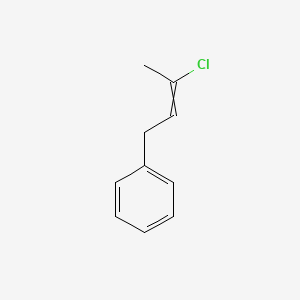
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
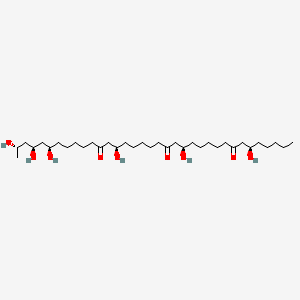
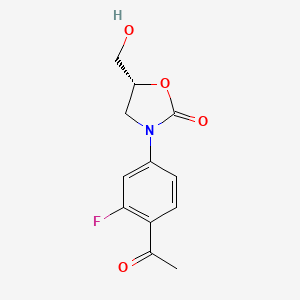

![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)

